N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
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Overview
Description
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the following steps:
Synthesis of 4-butyl-2-oxo-2H-chromen-7-yl acetate: This intermediate is prepared by reacting 4-butyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of this compound: The intermediate is then reacted with L-valine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: It may serve as a fluorescent marker due to the inherent fluorescence of the coumarin moiety.
Industry: It can be used in the development of new materials, such as photoactive polymers and smart materials.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-norleucine
- 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Uniqueness
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to the presence of the valine moiety, which may enhance its biological activity and specificity. The combination of coumarin and valine structures provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-13-9-18(23)27-16-10-14(7-8-15(13)16)26-11-17(22)21-19(12(2)3)20(24)25/h7-10,12,19H,4-6,11H2,1-3H3,(H,21,22)(H,24,25)/t19-/m0/s1 |
InChI Key |
RTHRIGNITMAFDT-IBGZPJMESA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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